molecular formula C9H4F5NO2 B12872006 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole

2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12872006
M. Wt: 253.12 g/mol
InChI Key: WBAIGMRSHCBKEG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole include:

Uniqueness

Compared to these similar compounds, this compound stands out due to the presence of both difluoromethoxy and trifluoromethyl groups. This unique combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4F5NO2

Molecular Weight

253.12 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-6-4(9(12,13)14)2-1-3-5(6)16-8/h1-3,7H

InChI Key

WBAIGMRSHCBKEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(F)(F)F

Origin of Product

United States

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